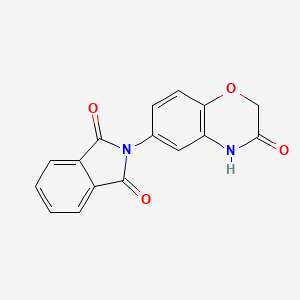

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione

Übersicht

Beschreibung

The compound 2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione is a derivative of benzoxazinone, which is a heterocyclic compound containing a benzene ring fused to a 1,4-oxazine ring. The compound of interest appears to be a complex molecule with multiple functional groups, including an isoindole moiety and a benzoxazinone structure, which may contribute to its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related benzoxazinone derivatives has been explored in various studies. For instance, a new synthesis route for 3,4-dihydro-2H-benzo[1,4]oxazine derivatives was developed using tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyanilines . This method provides a stereoselective approach to synthesizing such compounds, which could potentially be adapted for the synthesis of the compound . Additionally, microwave-assisted synthesis has been employed to prepare related 3,4-dihydro-2H-1,4-benzoxazin-3(4H)-ones from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives . This technique offers a convenient and rapid synthesis route that could be relevant for the compound of interest.

Molecular Structure Analysis

The molecular structure of benzoxazinone derivatives is characterized by the presence of a 1,4-oxazine ring. The configuration around the double bond of major stereoisomers has been established by X-ray diffraction analysis in related compounds . Density functional calculations have also been used to confirm the experimental evidence of the thermochemical stability of isomeric benzoxazine diones . These analytical techniques could be applied to determine the precise molecular structure and configuration of the compound .

Chemical Reactions Analysis

The chemical reactivity of benzoxazinone derivatives is influenced by the functional groups present in the molecule. The synthesis of diverse benzo[1,4]oxazin-3-one-based compounds, including novel tricycles, has been achieved using 1,5-difluoro-2,4-dinitrobenzene . This indicates that the compound of interest may also undergo various chemical reactions to form complex structures, which could be explored to expand the chemical library of benzoxazinone-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazinone derivatives have been studied, with measurements such as the standard molar enthalpy of formation and sublimation being determined for isomeric benzoxazine diones . These thermodynamic properties are essential for understanding the stability and reactivity of the compound. The synthesis methods and molecular structure analysis discussed earlier also contribute to the overall understanding of the physical and chemical properties of the compound .

Wissenschaftliche Forschungsanwendungen

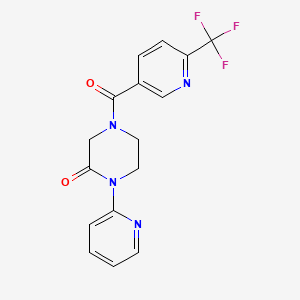

Serotonergic Receptor Occupancy and Drug Development

5-Hydroxytryptamine1A (5-HT1A) receptors are involved in the pathophysiology and treatment of anxiety and depression, representing a target for novel drug development. Compounds such as 2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530) have shown potential applications in treating such mood disorders. Their role in the human brain's in vivo occupancy by selective antagonists has been examined, highlighting their significance in therapeutic advancements and clinical development for mental health conditions (Rabiner et al., 2002).

Metabolism and Pharmacokinetics

The absorption, metabolism, and excretion pathways of bioactive compounds, including various benzoxazinoids, have been studied extensively. Investigations involve analyzing plasma and urine samples to determine the absorption and metabolic fate of these compounds in humans. Such studies offer insights into the mechanisms of direct absorption, reduction, glucuronidation, and sulfation, which are crucial for understanding the pharmacological properties and potential therapeutic effects of these compounds (Adhikari et al., 2013).

Potential Biomarkers for Disease Diagnosis

Studies have explored the role of volatile organic compounds (VOCs) as potential biomarkers for various diseases, such as renal cell carcinoma (RCC). These investigations have revealed unique VOC profiles in patients compared to healthy subjects, emphasizing the potential of these compounds in developing noninvasive diagnostic assays for specific diseases (Wang et al., 2016).

Eigenschaften

IUPAC Name |

2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O4/c19-14-8-22-13-6-5-9(7-12(13)17-14)18-15(20)10-3-1-2-4-11(10)16(18)21/h1-7H,8H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURIZIHLOWOECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201331806 | |

| Record name | 2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24824396 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1H-isoindole-1,3(2H)-dione | |

CAS RN |

866144-76-5 | |

| Record name | 2-(3-oxo-4H-1,4-benzoxazin-6-yl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201331806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[Methyl(4-methylphenyl)amino]benzaldehyde](/img/structure/B2542843.png)

![3-(2-chlorobenzyl)-7-hydroxy-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2542844.png)

![N-(4-ethoxyphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2542852.png)

![3-benzyl-2-cyclohexyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2542856.png)

![2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide](/img/structure/B2542862.png)

![N-(3,4-dimethylphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2542863.png)